Cas no 6615-00-5 (11α-Hydroxyestr-4-ene-3,17-dione)

11α-Hydroxyestr-4-ene-3,17-dione structure
6615-00-5 structure
商品名:11α-Hydroxyestr-4-ene-3,17-dione
CAS番号:6615-00-5
MF:C18H24O3
メガワット:288.38
CID:46882
PubChem ID:10902298

11α-Hydroxyestr-4-ene-3,17-dione 化学的及び物理的性質

名前と識別子

    • 11a-Hydroxy-estr-4-ene-3,17-dione
    • 11α-Hydroxyestr-4-ene-3,17-dione
    • Estr-4-ene-3,17-dione,11a-hydroxy- (6CI,7CI,8CI)
    • 11a-Hydroxyestr-4-ene-3,17-dione
    • EC 613-901-4
    • 11alpha-Hydroxyestr-4-ene-3,17-dione
    • DTXSID70447807
    • 11 alpha -Hydroxyestr-4-ene-3,17-dione
    • 11alpha-hydroxyoestr-4-ene-3,17-dione
    • 11alpha-Hydroxy-estr-4-ene-3,17-dione
    • (8S,9S,10R,11R,13S,14S)-11-Hydroxy-13-methyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione
    • 6615-00-5
    • SCHEMBL907789
    • (8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
    • 11?-Hydroxyestr-4-ene-3,17-dione
    • インチ: 1S/C18H24O3/c1-18-9-15(20)17-12-5-3-11(19)8-10(12)2-4-13(17)14(18)6-7-16(18)21/h8,12-15,17,20H,2-7,9H2,1H3/t12-,13-,14-,15+,17+,18-/m0/s1
    • InChIKey: VDCOSJPGDDQNJH-JVSYPLCOSA-N
    • ほほえんだ: O[C@@H]1C[C@]2(C)C(CC[C@@]2([H])[C@]2([H])CCC3=CC(CC[C@]3([H])[C@]21[H])=O)=O

計算された属性

  • せいみつぶんしりょう: 288.172545g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.3
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 288.172545g/mol
  • 単一同位体質量: 288.172545g/mol
  • 水素結合トポロジー分子極性表面積: 54.4Ų
  • 重原子数: 21
  • 複雑さ: 535
  • 同位体原子数: 0
  • 原子立体中心数の決定: 6
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.21
  • ゆうかいてん: Not available
  • ふってん: 480.0±45.0 °C at 760 mmHg
  • フラッシュポイント: 258.2±25.2 °C
  • 屈折率: 1.574
  • PSA: 54.37000
  • LogP: 2.66810
  • じょうきあつ: 0.0±2.7 mmHg at 25°C

11α-Hydroxyestr-4-ene-3,17-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1639958-100mg
(8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17(2H)-dione
6615-00-5 98%
100mg
¥16733.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1639958-10mg
(8S,9S,10R,11R,13S,14S)-11-hydroxy-13-methyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthrene-3,17(2H)-dione
6615-00-5 98%
10mg
¥2092.00 2024-05-04
TRC
H825250-100mg
11α-Hydroxyestr-4-ene-3,17-dione
6615-00-5
100mg
$ 1568.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-208851A-100 mg
11α-Hydroxyestr-4-ene-3,17-dione,
6615-00-5
100MG
¥18,050.00 2023-07-11
A2B Chem LLC
AI03156-100mg
(8S,9S,10R,11R,13S,14S)-11-Hydroxy-13-methyl-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione
6615-00-5
100mg
$1215.00 2024-04-19
TRC
H825250-10mg
11α-Hydroxyestr-4-ene-3,17-dione
6615-00-5
10mg
$ 201.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-208851-10 mg
11α-Hydroxyestr-4-ene-3,17-dione,
6615-00-5
10mg
¥2,557.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-208851-10mg
11α-Hydroxyestr-4-ene-3,17-dione,
6615-00-5
10mg
¥2557.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-208851A-100mg
11α-Hydroxyestr-4-ene-3,17-dione,
6615-00-5
100mg
¥18050.00 2023-09-05

11α-Hydroxyestr-4-ene-3,17-dione 関連文献

11α-Hydroxyestr-4-ene-3,17-dioneに関する追加情報

Professional Introduction to 11α-Hydroxyestr-4-ene-3,17-dione (CAS No. 6615-00-5)

11α-Hydroxyestr-4-ene-3,17-dione, identified by its Chemical Abstracts Service (CAS) number 6615-00-5, is a significant intermediate in the field of pharmaceutical chemistry and endocrinology. This compound belongs to the class of estrogenic steroids, exhibiting a structural framework that is closely related to natural and synthetic estrogens. Its molecular structure incorporates a hydroxyl group at the 11α position and a ketone functionality at both the 3β and 17β positions, which contribute to its unique biological activity and reactivity.

The synthesis and application of 11α-Hydroxyestr-4-ene-3,17-dione have garnered considerable attention in recent years due to its role as a precursor in the development of novel therapeutic agents. The compound’s ability to serve as a building block for more complex estrogen derivatives has made it invaluable in the design of drugs targeting estrogen receptor modulators (ERMs). These ERMs are particularly relevant in the treatment of hormone-sensitive cancers, such as breast and prostate cancer, where selective estrogen receptor modulation can either activate or block estrogen-mediated pathways.

Recent advancements in medicinal chemistry have highlighted the potential of 11α-Hydroxyestr-4-ene-3,17-dione in the development of next-generation antiestrogenic compounds. Researchers have been exploring its derivatives to enhance selectivity and reduce side effects associated with traditional estrogen therapies. For instance, modifications at the 4-position of the steroid ring have led to compounds with improved affinity for specific estrogen receptors, thereby increasing therapeutic efficacy while minimizing unwanted physiological effects.

The structural motif of 11α-Hydroxyestr-4-ene-3,17-dione also makes it a valuable tool in studying estrogen signaling pathways. Studies utilizing this compound have provided insights into the mechanisms by which estrogens exert their biological effects. Notably, research has demonstrated that the hydroxyl group at the 11α position plays a critical role in modulating the binding affinity of estrogen derivatives to both alpha and beta estrogen receptors. This has implications for designing drugs that can selectively target one receptor over the other, thereby tailoring treatment regimens to individual patient needs.

In addition to its pharmaceutical applications, 11α-Hydroxyestr-4-ene-3,17-dione has been investigated for its potential role in reproductive health. Emerging evidence suggests that this compound may influence reproductive processes by interacting with estrogen-sensitive tissues. For example, studies in animal models have shown that administration of 11α-Hydroxyestr-4-ene-3,17-dione can modulate estrous cycles and reproductive hormones, indicating its utility in developing treatments for infertility and menstrual disorders.

The synthetic pathways for 11α-Hydroxyestr-4-ene-3,17-dione have also seen significant innovation. Modern synthetic methods leverage catalytic processes and biocatalysis to improve yield and purity while reducing environmental impact. These advancements align with global efforts to promote green chemistry principles in pharmaceutical manufacturing. The use of chiral auxiliaries and asymmetric catalysis has enabled the production of enantiomerically pure forms of this compound, which is crucial for achieving high selectivity in drug development.

From a regulatory perspective, 11α-Hydroxyestr-4-ene-3,17-dione (CAS No. 6615-00-5) is subject to standard guidelines for chemical substances used in pharmaceutical research and development. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced under controlled conditions to maintain consistency and safety. Furthermore, ongoing research into its pharmacokinetic properties helps inform dosing strategies and formulation design for future drug candidates derived from this intermediate.

The future prospects for 11α-Hydroxyestr-4-ene-3,17-dione are promising, with ongoing studies exploring its potential in various therapeutic areas. Innovations in drug design are expected to expand its applications beyond traditional estrogen-related disorders into fields such as osteoporosis treatment and neuroprotection. As our understanding of steroid biochemistry evolves, so too will the roles played by intermediates like 11α-Hydroxyestr-4-ene-3,17-dione in advancing medical science.

In conclusion,11α-Hydroxyestr-4ienee--e--eee--eee--eee--eee--eee--eee--eee--eee--eee--eee--eee--eeeee---e---e---e---e---e---e---e---e---e---e---e---e---eeeee-------ee-------ee-------ee-------ee-------ee-------ee-------ee-------ee-------ee-------ee-------ee------6615-e------6615-e------6615-e------6615-e------6615-e------6615-e------6615-e------6615-e------6615-e------6615-e------6615-e------6615-e------

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd